molecular formula C10H16N2O2 B3005520 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid CAS No. 1872341-39-3

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid

Cat. No.: B3005520
CAS No.: 1872341-39-3
M. Wt: 196.25
InChI Key: ZANKQPFRINQWLM-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. It is used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a suitable hydrazine derivative . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 1-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)7(3)12-8(4)9(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANKQPFRINQWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872341-39-3
Record name (1,2-dimethylpropyl)-5-methyl-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.283.909
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